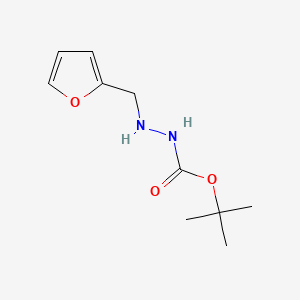
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple functional groups, including acetyloxy, amino, chlorophenyl, and dioxo groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the acetyloxy groups through acetylation reactions. The amino and chlorophenyl groups are introduced via substitution reactions, while the dioxo groups are incorporated through oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxo derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool for studying disease mechanisms.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Acetyloxy derivatives: Compounds with acetyloxy groups attached to different core structures.
Chlorophenyl derivatives: Compounds featuring chlorophenyl groups with varying functional groups.
Uniqueness
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
Numéro CAS |
176378-97-5 |
|---|---|
Formule moléculaire |
C22H19ClN4O7 |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
[3-acetyloxy-5-[[6-amino-1-(4-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19ClN4O7/c1-11(28)33-16-8-13(9-17(10-16)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)15-6-4-14(23)5-7-15/h4-10H,24H2,1-3H3,(H,25,30) |
Clé InChI |
YVRFZSYEIVXEKS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C |
Synonymes |
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


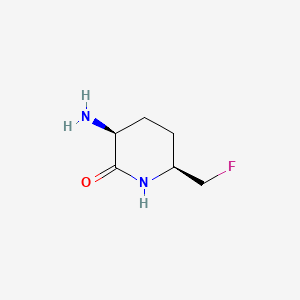
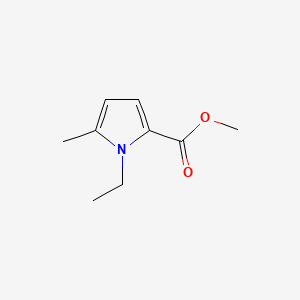
![3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B575298.png)
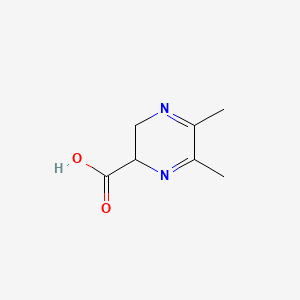
![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)
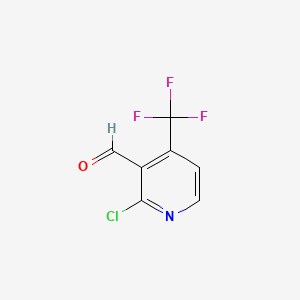
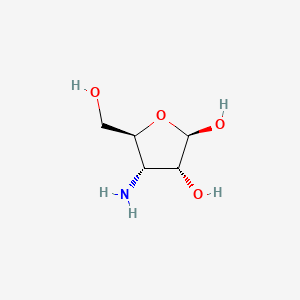
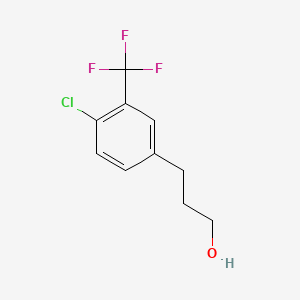
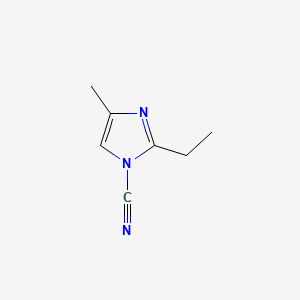
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
![3h-Naphtho[2,1-b]pyran-3-one,2-[2-(dimethylamino)-3-furanyl]-](/img/structure/B575314.png)
